

Introduction: The Significance of (S)-1-Octyn-3-ol in Modern Synthesis

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Compound of Interest

Compound Name: (S)-1-Octyn-3-ol

Cat. No.: B1585859

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(S)-1-Octyn-3-ol is a chiral propargyl alcohol that has emerged as a cornerstone in asymmetric synthesis. Its bifunctional nature, possessing both a terminal alkyne and a stereodefined secondary alcohol, makes it a highly versatile and valuable building block for the construction of complex, biologically active molecules.^[1] The absolute stereochemistry at the C-3 position is crucial, serving as a foundational chiral center from which subsequent stereocenters can be introduced with high levels of control. This guide provides a comprehensive overview of its commercial availability, strategic importance, and the robust synthetic methodologies employed for its preparation in enantiomerically pure form, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Commercial Sourcing and Availability

Enantiomerically pure **(S)-1-Octyn-3-ol** is readily available from several major chemical suppliers, facilitating its use in research and development without the immediate need for in-house synthesis. The compound is typically offered with high enantiomeric excess (ee), often exceeding 98-99%.

Supplier	Typical Purity/Grade	Product Number (Example)	Notes
Sigma-Aldrich	99%	393967	Available in various quantities for research and bulk needs.[2]
TCI Chemicals	>99.0% (GC)	O0235	Marketed as a key side-chain unit for prostaglandin synthesis.[2][3]
Thermo Scientific	98+%	A15977	Formerly part of the Alfa Aesar portfolio.[4]
BOC Sciences	Custom Synthesis	818-72-4 (racemate)	Offers a range of services including chiral synthesis.[5]
Simson Pharma	Custom Synthesis	OT554000	Provides compounds with a Certificate of Analysis.

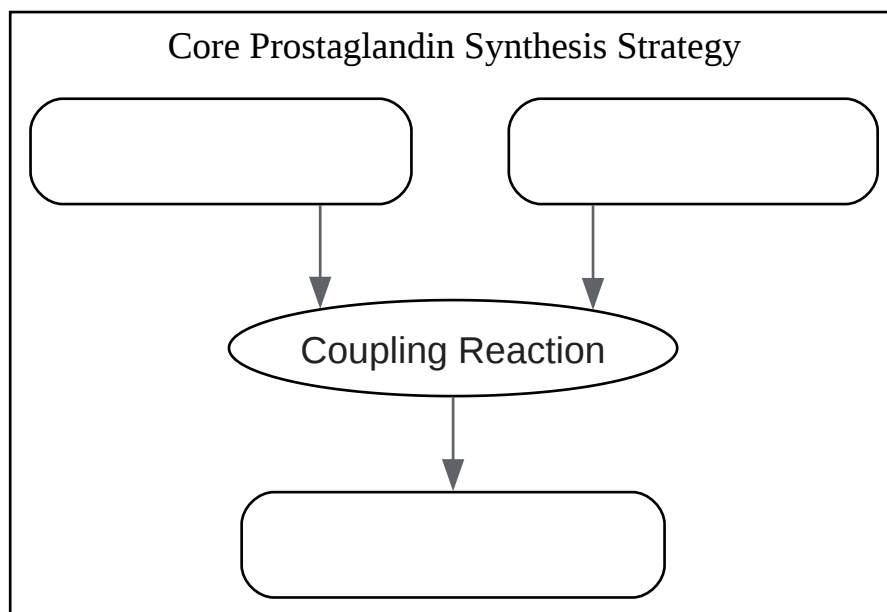
Note: Product numbers and availability are subject to change. Researchers should consult the respective supplier's website for the most current information.

Part 2: Strategic Application in Prostaglandin Synthesis

The primary driver for the demand for **(S)-1-Octyn-3-ol** is its critical role as a key intermediate in the synthesis of prostaglandins and their analogues.[4][6] Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, leading to their development as therapeutics for conditions ranging from glaucoma to cardiovascular disease.[7][8]

In a typical prostaglandin synthesis, **(S)-1-Octyn-3-ol** constitutes the "lower side chain" or " ω -chain" of the final molecule. The synthesis generally involves the coupling of this ω -chain with a functionalized cyclopentane core (the "upper side chain" is added subsequently). The pre-existing (S)-stereocenter in 1-octyn-3-ol directly translates to the required (S)-stereochemistry

at the C-15 position in natural prostaglandins like PGF₂α, obviating the need for a late-stage, and often difficult, stereoselective reduction.[7][8]



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Caption: Logical workflow for prostaglandin synthesis.

Part 3: Methodologies for Asymmetric Synthesis

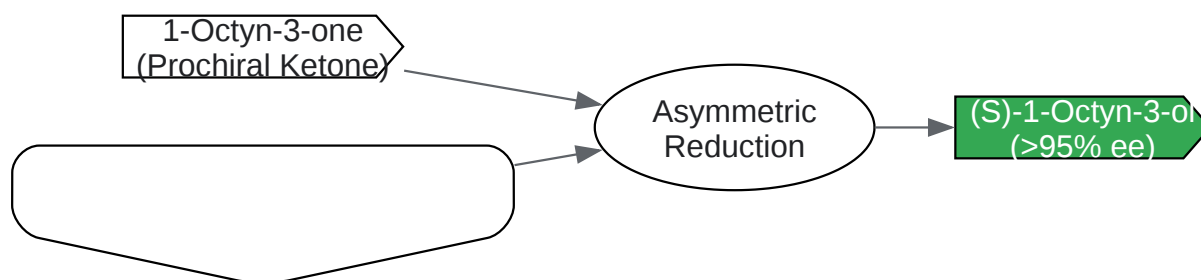
While commercially available, large-scale campaigns or specialized research may necessitate the chemical synthesis of **(S)-1-Octyn-3-ol**. The two most reliable and field-proven methods are the asymmetric reduction of the corresponding ketone and the enzymatic kinetic resolution of the racemic alcohol.

Methodology 1: Asymmetric Reduction of 1-Octyn-3-one

This is a highly efficient method that constructs the chiral center through a stereoselective reduction of a prochiral ketone. The most authoritative and widely cited protocol involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), a chiral reducing agent.[9]

Causality of Stereoselection: The reducing agent is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and a chiral terpene, α-pinene. The use of (-)-α-pinene leads to the formation of the (S)-alcohol. The steric bulk of the pinane framework dictates the facial selectivity of hydride

delivery to the ketone. The ketone orients itself to minimize steric clash with the borane complex, exposing one face preferentially to the hydride transfer, resulting in a high degree of enantioselectivity.[9]



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Caption: Workflow for asymmetric reduction.

Detailed Experimental Protocol (Adapted from Organic Syntheses)[9]

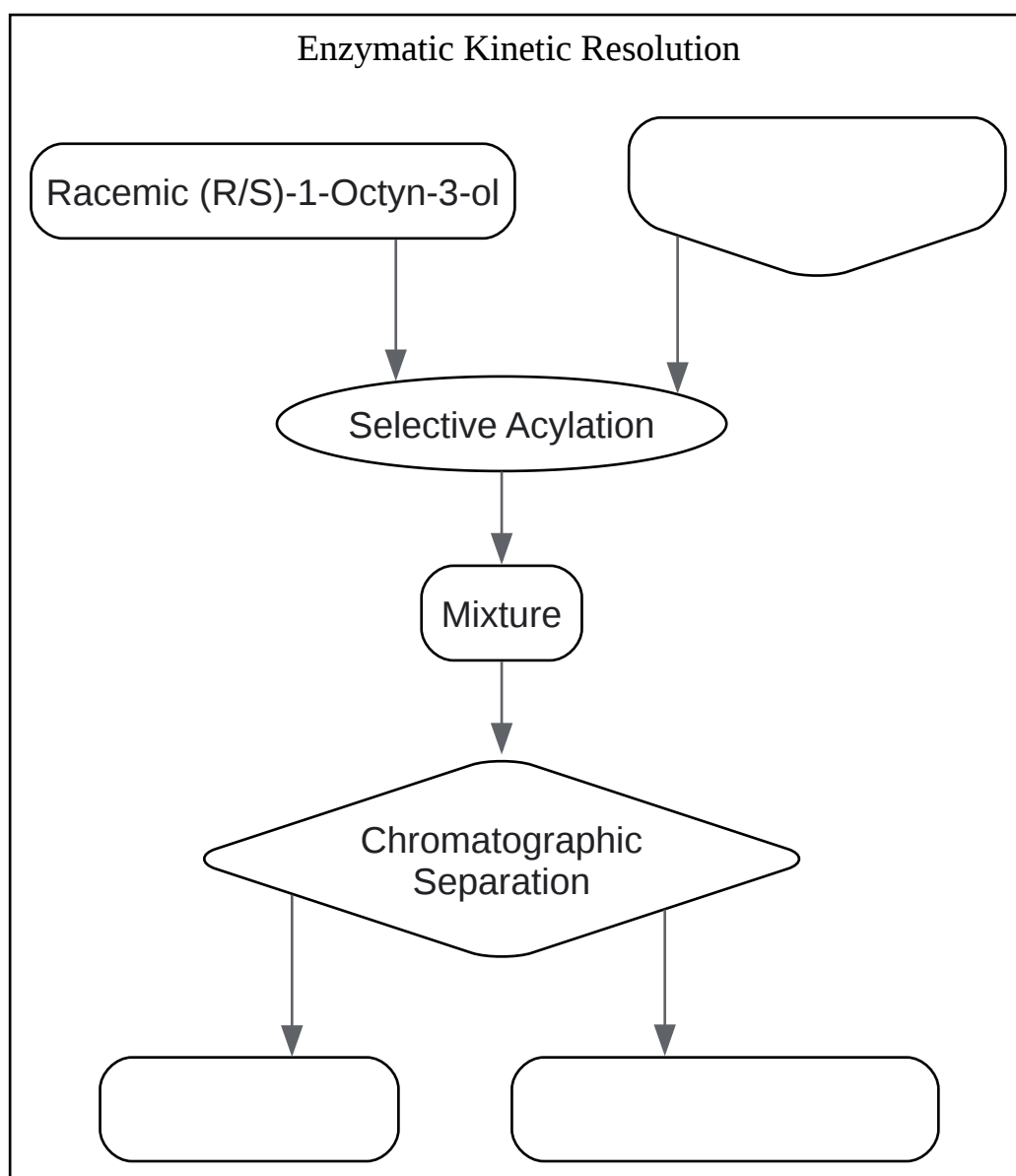
- **Preparation of the Reducing Agent:** In a flame-dried, nitrogen-purged flask, a solution of 9-BBN in tetrahydrofuran (THF) is treated with a solution of enantiomerically pure (-)- α -pinene. The mixture is stirred at 65°C for 1-2 hours to ensure the complete formation of B-3-pinanyl-9-BBN.
- **Reduction:** The reaction mixture is cooled to -78°C (dry ice/acetone bath). A solution of 1-octyn-3-one in anhydrous THF is added dropwise to the chiral borane solution. It is critical to maintain a low temperature to maximize enantioselectivity. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.
- **Workup:** Once the reaction is complete, the excess borane reagents are carefully decomposed. The standard workup involves the addition of ethanolamine to break the borane-alcohol complex. An alternative, more common method involves oxidative workup with sodium hydroxide and hydrogen peroxide at a controlled temperature (e.g., 40°C).
- **Purification:** The product is extracted from the aqueous layer using a suitable organic solvent like diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield enantiomerically enriched **(S)-1-Octyn-3-ol**.

Methodology 2: Enzymatic Kinetic Resolution of Racemic 1-Octyn-3-ol

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. For resolving racemic 1-octyn-3-ol, lipases are highly effective.

Principle of Resolution: A lipase, in the presence of an acyl donor (e.g., vinyl acetate), will selectively acylate one enantiomer of the alcohol much faster than the other. In many cases, the (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer as the unreacted alcohol. The process is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The two compounds, now having very different chemical properties (alcohol vs. ester), can be easily separated using standard chromatography.



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Caption: Process flow for enzymatic kinetic resolution.

General Experimental Protocol

- **Reaction Setup:** To a solution of racemic 1-octyn-3-ol in an appropriate organic solvent (e.g., hexane or methylene chloride), add an acyl donor (typically vinyl acetate, ~0.6 equivalents) and the lipase catalyst (e.g., *Candida antarctica* lipase B, often immobilized).

- Incubation: The suspension is stirred at a controlled temperature (e.g., 30-40°C). The progress of the reaction is monitored by chiral GC or HPLC to track the conversion and the enantiomeric excess of the remaining starting material.
- Termination and Separation: When the reaction reaches approximately 50% conversion, the enzyme is filtered off. The solvent is removed under reduced pressure.
- Purification: The resulting mixture of **(S)-1-octyn-3-ol** and (R)-1-octyn-3-yl acetate is separated by flash column chromatography on silica gel, yielding the pure, enantiomerically enriched (S)-alcohol.

Part 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of **(S)-1-Octyn-3-ol**.

Property	Value
CAS Number	32556-71-1
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
Appearance	Colorless to light yellow clear liquid[2][3]
Boiling Point	100 °C at 20 mmHg[2]
Density	0.864 g/mL at 25 °C[2]
Refractive Index (n ²⁰ /D)	~1.442[2]
Optical Rotation [α] ²⁰ /D	-6.5° (c=2 in methylene chloride)[2]

Note: Optical rotation can be an unreliable indicator of enantiomeric purity and should always be confirmed by chiral chromatography.[9]

Conclusion

(S)-1-Octyn-3-ol stands as a testament to the power of asymmetric synthesis in providing access to enantiomerically pure building blocks for high-value applications. Its commercial

availability from reputable suppliers has democratized its use, while robust and scalable synthetic routes, particularly asymmetric reduction and enzymatic resolution, provide a reliable means for its production. For any professional engaged in the synthesis of prostaglandins or other complex chiral molecules, a thorough understanding of the sourcing and preparation of this key intermediate is indispensable.

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